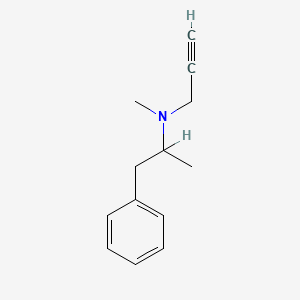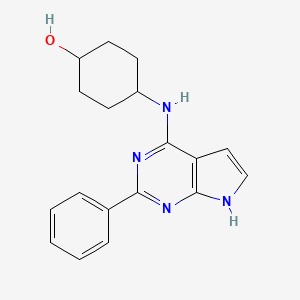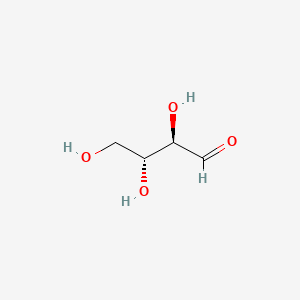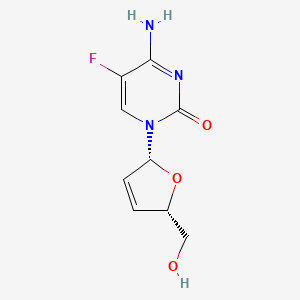
デクセルブシタビン
概要
説明
デクセルブシタビンは、シチジンヌクレオシドアナログおよびヌクレオシド逆転写酵素阻害剤です。当初は、ヒト免疫不全ウイルス感染症の管理のための試験薬として開発されました。 デクセルブシタビンは、in vitroでヒト免疫不全ウイルス-1の複製を阻害します .
科学的研究の応用
作用機序
デクセルブシタビンは、ヒト免疫不全ウイルス-1の逆転写酵素を阻害することによってその効果を発揮します。この酵素は、ウイルスRNAをDNAに複製する役割を果たしており、ウイルスの生活環において重要な役割を果たしています。 この酵素を阻害することによって、デクセルブシタビンはウイルスの複製を防ぎ、感染者のウイルス量を減少させます .
生化学分析
Biochemical Properties
Dexelvucitabine plays a significant role in biochemical reactions as a nucleoside reverse transcriptase inhibitor. It inhibits the replication of HIV-1 by interacting with the reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA from RNA. This interaction is crucial for its antiviral activity. Dexelvucitabine also interacts with other biomolecules such as cellular kinases, which phosphorylate the compound to its active triphosphate form .
Cellular Effects
Dexelvucitabine has been shown to affect various types of cells and cellular processes. In HIV-infected cells, it inhibits viral replication, leading to a decrease in viral load. This compound influences cell signaling pathways by interfering with the reverse transcription process, which is essential for viral replication. Additionally, Dexelvucitabine can impact gene expression and cellular metabolism by integrating into the host cell’s DNA, leading to potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of Dexelvucitabine involves its incorporation into the viral DNA during reverse transcription. Once phosphorylated to its active form, Dexelvucitabine triphosphate competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication. Dexelvucitabine also inhibits the activity of the reverse transcriptase enzyme, further preventing the synthesis of viral DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dexelvucitabine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that Dexelvucitabine can maintain its antiviral activity for extended periods in vitro. Its long-term effects on cellular function, including potential cytotoxicity, have been a concern, leading to the discontinuation of its development .
Dosage Effects in Animal Models
The effects of Dexelvucitabine vary with different dosages in animal models. At therapeutic doses, it has shown efficacy in reducing viral load. At higher doses, Dexelvucitabine has been associated with toxic effects, including hyperlipasemia and potential damage to pancreatic cells. These adverse effects highlight the importance of determining the optimal dosage to balance efficacy and safety .
Metabolic Pathways
Dexelvucitabine is involved in several metabolic pathways. It undergoes phosphorylation by cellular kinases to form its active triphosphate metabolite, which is essential for its antiviral activity. The compound is also subject to deamination and other metabolic processes that can influence its efficacy and toxicity. Understanding these pathways is crucial for optimizing its therapeutic use .
Transport and Distribution
Within cells and tissues, Dexelvucitabine is transported and distributed through various mechanisms. It relies on nucleoside transporters for cellular uptake and is distributed to different cellular compartments where it exerts its antiviral effects. The compound’s distribution can affect its localization and accumulation, influencing its overall efficacy and potential toxicity .
Subcellular Localization
Dexelvucitabine’s subcellular localization is primarily within the nucleus, where it integrates into the host cell’s DNA. This localization is critical for its antiviral activity, as it allows the compound to interfere with viral replication. Post-translational modifications and targeting signals may also play a role in directing Dexelvucitabine to specific cellular compartments .
準備方法
デクセルブシタビンの合成経路には、2'、3'-ジデヒドロ-2'、3'-ジデオキシ-5-フルオロシチジンの調製が含まれます。反応条件には通常、目的の化学変換を達成するために、特定の試薬と触媒を使用することが含まれます。 デクセルブシタビンの工業的製造方法は、収率と純度を高くするために最適化された反応条件を用いた大規模合成を含みます .
化学反応の分析
類似化合物との比較
デクセルブシタビンは、ラミブジンやジドブジンなどの他のヌクレオシド逆転写酵素阻害剤と類似しています。 それは、フッ素原子とジヒドロフラン環の存在など、独自の構造的特徴を持っています。これらの特徴は、その特定の化学的性質と作用機序に貢献しています。他の類似化合物には次のようなものがあります。
ラミブジン: ヒト免疫不全ウイルスおよびB型肝炎ウイルス感染症の治療に使用されるヌクレオシド逆転写酵素阻害剤。
デクセルブシタビンの独自性は、その特定の化学構造と、ヒト免疫不全ウイルス感染症の治療における可能性(最終的には成功しませんでしたが)にあります。
特性
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBKFSPNDWWPSL-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158678 | |
| Record name | Dexelvucitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134379-77-4 | |
| Record name | Reverset | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134379-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexelvucitabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134379774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexelvucitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12470 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexelvucitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXELVUCITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8SPJ271W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



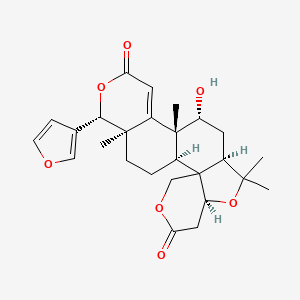

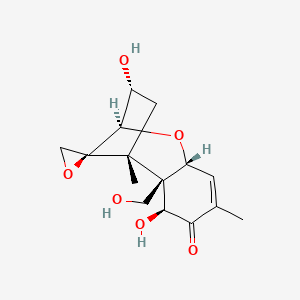
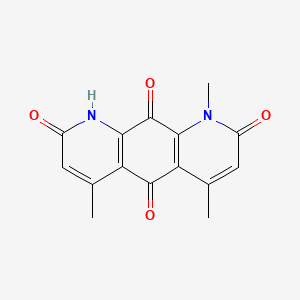

![5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride](/img/structure/B1670265.png)
